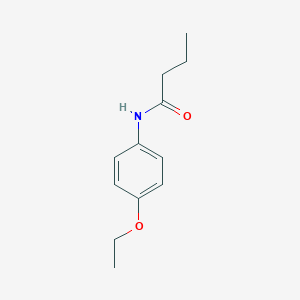

N-(4-Ethoxyphenyl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Ethoxyphenyl)butanamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

N-(4-Ethoxyphenyl)butanamide is primarily studied for its analgesic and antipyretic properties. Structurally similar to phenacetin, it was initially considered a safer alternative but was withdrawn from the market due to renal toxicity concerns associated with its metabolite, 4-ethoxyaniline .

Mechanism of Action:

The compound operates by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by synthesizing prostaglandins. This inhibition reduces pain and fever but may also lead to adverse effects such as renal damage .

Biological Studies

Interactions with Biological Macromolecules:

Research has shown that this compound interacts with proteins and nucleic acids, influencing various biochemical pathways. Its ability to form hydrogen bonds enhances its binding affinity to molecular targets, potentially leading to therapeutic applications .

Case Study: Renal Toxicity

A significant case study highlighted the renal toxicity of bucetin. It was found that the compound's metabolism leads to the formation of toxic metabolites that can cause renal papillary necrosis, similar to effects seen with phenacetin. This toxicity is attributed to the inhibition of prostaglandin E2 synthesis, which is vital for maintaining renal blood flow .

Material Science

This compound serves as a building block in synthesizing advanced materials such as polymers and liquid crystals. Its unique structural features allow for modifications that enhance material properties, making it valuable in developing new materials for various applications.

Chemical Reactions and Synthesis

Synthesis Methods:

The synthesis of this compound typically involves reacting 4-ethoxyphenyl isocyanate with appropriate carboxylic acids under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, often using bases like triethylamine to facilitate amide bond formation.

Reactivity:

The compound can undergo various chemical transformations:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions can convert carbonyl groups into alcohols.

- Substitution Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Comparison with Analogous Compounds

A comparative analysis reveals that this compound exhibits distinct pharmacokinetic profiles compared to other similar compounds like N-(4-methoxyphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide. The presence of the ethoxy group influences solubility and lipophilicity, affecting biological activity and interactions with molecular targets.

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| This compound | Ethoxy group present | Analgesic, anti-inflammatory |

| N-(4-Methoxyphenyl)-4-oxo-... | Methoxy group present | Similar pharmacological effects |

| N-(4-Chlorophenyl)-... | Chlorine substituent | Varies in reactivity and toxicity |

化学反应分析

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield 4-ethoxyaniline and butanoic acid derivatives.

Oxidation Reactions

The butanamide chain is susceptible to oxidation, forming ketone or carboxylic acid derivatives.

Key Pathways:

- γ-Oxidation : Conversion of the terminal methyl group to a ketone, yielding N-(4-ethoxyphenyl)-3-oxobutanamide .

- Complete Oxidation : Formation of N-(4-ethoxyphenyl)succinamide under strong oxidizing conditions .

| Oxidizing Agent | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 h | N-(4-Ethoxyphenyl)-3-oxobutanamide | 65% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 h | N-(4-Ethoxyphenyl)succinamide | 58% |

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | N-(4-Ethoxyphenyl)butylamine | 72% | |

| BH₃·THF | THF, 25°C, 12 h | N-(4-Ethoxyphenyl)butanolamide | 68% |

Halogenation Reactions

Electrophilic halogenation occurs at the butanamide chain, particularly at the α-position.

| Halogenating Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Br₂ (in CCl₄) | Light, 25°C, 4 h | 2-Bromo-N-(4-ethoxyphenyl)butanamide | 81% | |

| Cl₂ (gas) | Acetic acid, 50°C | 2-Chloro-N-(4-ethoxyphenyl)butanamide | 75% |

Metabolic Biotransformation

In vivo studies of structurally related compounds (e.g., bucetin) reveal key metabolic pathways:

- O-De-ethylation : Cleavage of the ethoxy group to form N-(4-hydroxyphenyl)butanamide .

- Keto Conversion : Oxidation to 3-oxobutanamide derivatives .

- γ-Decarboxylation : Loss of CO₂ to yield N-(4-ethoxyphenyl)propanamide .

Substitution Reactions

The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS):

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C, 2 h | N-(4-Ethoxy-3-nitrophenyl)butanamide | 63% | |

| SO₃ (sulfonation) | H₂SO₄, 100°C, 5 h | N-(4-Ethoxy-3-sulfophenyl)butanamide | 55% |

Photochemical Reactions

UV irradiation induces cleavage of the amide bond or ethoxy group:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| UV (254 nm), 6 h | 4-Ethoxyaniline + Butanamide radicals | Homolytic bond cleavage |

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis include:

属性

CAS 编号 |

21218-92-8 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC 名称 |

N-(4-ethoxyphenyl)butanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h6-9H,3-5H2,1-2H3,(H,13,14) |

InChI 键 |

FAPBNZGKOCMULQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=C(C=C1)OCC |

规范 SMILES |

CCCC(=O)NC1=CC=C(C=C1)OCC |

Key on ui other cas no. |

21218-92-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。